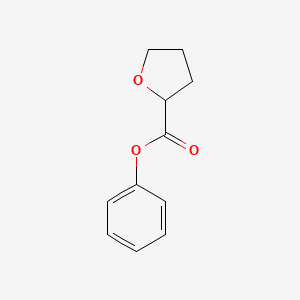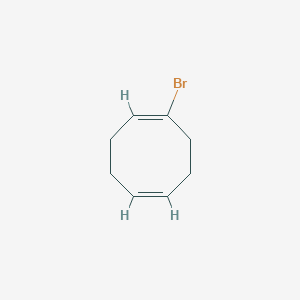
1-Bromo-1,5-cyclooctadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,5-cyclooctadiene is an organobromine compound derived from 1,5-cyclooctadiene It is characterized by the presence of a bromine atom attached to the cyclooctadiene ring, which consists of eight carbon atoms with two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials like carbon tetrachloride.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1,5-cyclooctadiene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted cyclooctadienes depending on the nucleophile used.
Addition Products: Dihalogenated or hydrogenated cyclooctadienes.
Oxidation Products: Cyclooctadiene epoxides or diols.
Reduction Products: Reduced forms of cyclooctadiene with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,5-cyclooctadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,5-cyclooctadiene involves its reactivity due to the presence of the bromine atom and the double bonds in the cyclooctadiene ring. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,5-Cyclooctadiene: The parent compound without the bromine atom.
1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.
9-Borabicyclo[3.3.1]nonane (9-BBN): A derivative of 1,5-cyclooctadiene used in hydroboration reactions.
Uniqueness: 1-Bromo-1,5-cyclooctadiene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its parent compound, 1,5-cyclooctadiene. This makes it a valuable intermediate in organic synthesis and a useful compound for studying the effects of bromination on cyclooctadiene derivatives .
Eigenschaften
Molekularformel |
C8H11Br |
|---|---|
Molekulargewicht |
187.08 g/mol |
IUPAC-Name |
(1E,5Z)-1-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2/b2-1-,8-7+ |
InChI-Schlüssel |
JOINPZWCMNJNSJ-CDTWYVJESA-N |
Isomerische SMILES |
C/1C/C=C(\CC/C=C1)/Br |
Kanonische SMILES |
C1CC=C(CCC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)

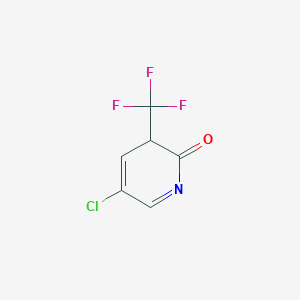



![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)
![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)
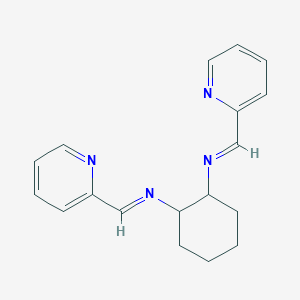
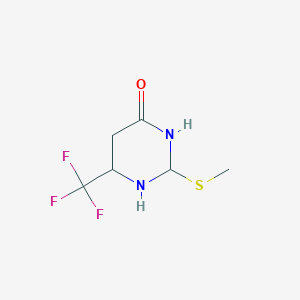
![5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354689.png)
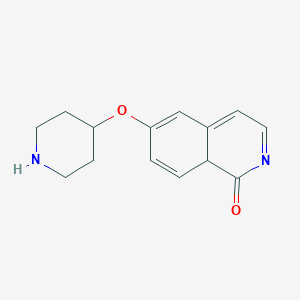
![(3S,4S,5S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12354694.png)
